1-O-Octadecyl-SN-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

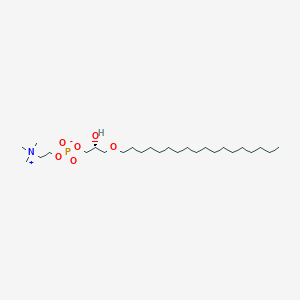

[(2R)-2-hydroxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBJVQHMEXMFDZ-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274414 |

Source

|

| Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | LysoPC(O-18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74430-89-0 |

Source

|

| Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74430-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Octadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(O-18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: 1-O-Octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C18)

This technical guide provides a comprehensive analysis of 1-O-Octadecyl-sn-glycero-3-phosphocholine (CAS 74430-89-0), commonly known as Lyso-PAF C18 .[1][2]

Functional Role: Ether-Lipid Metabolic Intermediate & Liposomal Excipient CAS Number: 74430-89-0[1][2][3]

Executive Summary

In the landscape of bioactive lipid research, This compound (Lyso-PAF C18) occupies a critical junction.[1][2] Unlike its acetylated counterpart (Platelet-Activating Factor, PAF) or its methoxy-analog (the antitumor agent Edelfosine), Lyso-PAF C18 is primarily a metabolic pivot point .[1][2][]

For drug development professionals, this molecule serves three distinct high-value functions:

-

Target Validation Substrate: It is the obligate substrate for LPCAT (Lyso-PAF Acetyltransferase), a key enzyme in inflammatory signaling, making it essential for screening anti-inflammatory candidates.[2][]

-

Liposomal Stabilization: As an ether-linked lysophospholipid, it offers unique resistance to phospholipase A1 (PLA1) hydrolysis, providing a tool for engineering stable, long-circulating drug delivery systems.[1][2][]

-

Metabolic Control: It serves as the non-cytotoxic metabolite control in assays evaluating Alkyl-Lysophospholipid (ALP) antitumor drugs.[2][]

Physicochemical Profile

Understanding the amphiphilic nature of Lyso-PAF C18 is prerequisite for successful formulation.[1][2][] Unlike diacyl-phospholipids, the single alkyl chain confers high water solubility and detergent-like properties (high Critical Micelle Concentration).[1][2][]

| Property | Specification | Technical Note |

| Chemical Name | This compound | "Octadecyl" denotes C18:0 alkyl chain.[1][2][3][5][6] |

| Synonyms | Lyso-PAF C18; 1-octadecyl-2-lyso-GPC | Distinct from "Edelfosine" (2-O-methyl).[1][2] |

| Molecular Formula | C₂₆H₅₆NO₆P | Zwitterionic headgroup.[2][] |

| Molecular Weight | 509.70 g/mol | |

| Solubility | Chloroform:Methanol (2:1); Water (Micellar) | Forms clear micellar solutions in water > CMC.[2][] |

| Stability | High (Ether linkage) | Resistant to acid/base hydrolysis at sn-1 position.[2][] |

| Storage | -20°C, Desiccated | Hygroscopic; store under inert gas (Argon/N₂).[2][] |

Biological Mechanism: The Remodeling Pathway

The primary utility of Lyso-PAF C18 in pharmacology lies in the PAF Remodeling Pathway (Land's Cycle).[2][] This pathway is the primary source of inflammatory PAF synthesis in response to acute stimuli.[]

Mechanism of Action

-

Precursor Formation: PLA2 hydrolyzes membrane alkyl-PC to generate Lyso-PAF C18.[1][2][]

-

Activation: LPCAT (LPC Acyltransferase) transfers an acetyl group from Acetyl-CoA to the sn-2 position of Lyso-PAF C18, converting it into active PAF.[1][2][]

-

Deactivation: PAF-AH (PAF Acetylhydrolase) hydrolyzes the acetyl group, reverting PAF back to Lyso-PAF C18.[2][]

Drug developers target LPCAT to block inflammation and PAF-AH (associated with Lp-PLA2) as a cardiovascular risk marker.[2][]

Pathway Visualization

The following diagram illustrates the enzymatic cycling of Lyso-PAF C18.[2][]

Caption: The Remodeling Pathway showing Lyso-PAF C18 as the central substrate regulated by LPCAT (activation) and PAF-AH (inactivation).[1][2][]

Application: Ether-Lipid Liposome Formulation

Lyso-PAF C18 is valuable in formulation science for creating biostable liposomes .[1][2][] The ether bond at sn-1 renders the lipid immune to PLA1, while the lyso-structure (single tail) acts as a permeability enhancer or "edge-activator" in lipid bilayers.[1][2][]

Critical Constraint: Because Lyso-PAF C18 is a lysolipid (single chain), it acts as a detergent at high concentrations.[1][2][] It must be co-formulated with diacyl lipids (e.g., DPPC, DSPC) and cholesterol to form stable vesicles.[2][]

Protocol: Preparation of Lyso-PAF Enriched Liposomes

Objective: Create stable liposomes with 10 mol% Lyso-PAF C18 for membrane dynamic studies.

Materials:

-

Solvent: Chloroform/Methanol (2:1 v/v)[2][]

Step-by-Step Methodology:

-

Molar Ratio Calculation: Prepare a lipid mixture with a molar ratio of DPPC : Cholesterol : Lyso-PAF C18 (60 : 30 : 10) .[2][]

-

Thin Film Formation:

-

Hydration:

-

Add pre-warmed PBS (55°C) to the lipid film.[2][]

-

Vortex vigorously for 30 minutes to form Multilamellar Vesicles (MLVs).

-

-

Extrusion (Sizing):

-

Validation: Measure Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

Workflow Visualization

Caption: Thin-film hydration and extrusion workflow for incorporating Lyso-PAF C18 into stable liposomes.

Application: High-Throughput LPCAT Inhibition Assay

For drug discovery, Lyso-PAF C18 is the standard substrate to screen for inhibitors of LPCAT (a target for sepsis and lung injury).[1][2][]

Protocol Principle: Measure the conversion of [³H]-Acetyl-CoA + Lyso-PAF C18 → [³H]-PAF + CoA.

Methodology:

-

Reaction Mix:

-

Incubation: Incubate at 37°C for 10–30 minutes.

-

Termination: Stop reaction by adding Chloroform:Methanol (2:1) (Bligh & Dyer extraction).[2][]

-

Separation:

-

Quantification: Spot lipid phase on TLC plates or measure via Scintillation Counting.

References

-

PubChem. (n.d.).[2][][11] this compound (Compound Summary). National Library of Medicine.[] Retrieved from [Link][2][]

-

Shindou, H., & Shimizu, T. (2009).[2][] Acyl-CoA:Lysophospholipid Acyltransferases.[1][2][] Journal of Biological Chemistry.[3][] (Context: LPCAT enzymatic pathways). Retrieved from [Link][2][]

-

Stafforini, D. M., et al. (1987).[2][] Human Plasma Platelet-Activating Factor Acetylhydrolase.[1][2][] Journal of Biological Chemistry.[3][] (Context: Metabolism of PAF precursors). Retrieved from [Link]

-

Ahmad, A., et al. (2019).[2][] Ether Lipids in Liposome Formulation.[][8][9] Pharmaceutics.[2][] (Context: Stability of ether lipids in drug delivery). Retrieved from [Link][2][][12]

Sources

- 1. CAS 52691-62-0: 1-O-Hexadecyl-sn-glycero-3-phosphocholine [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 5. This compound | C26H56NO6P | CID 2733532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Edelfosine - Wikipedia [en.wikipedia.org]

- 7. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]

- 8. Stability of association of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with liposomes is composition dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Growth inhibitory effects of liposome-associated 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lyso-PAF C-18 - Labchem Catalog [www2.labchem.com.my]

- 11. 1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine | C26H52NO7P | CID 16081932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating the Nuances of 1-O-Octadecyl-SN-glycero-3-phosphocholine: A Technical Guide for Researchers

An In-depth Exploration of a Key Lysophospholipid in Cellular Signaling and Drug Delivery

Introduction

In the intricate world of lipidomics and cellular signaling, 1-O-Octadecyl-SN-glycero-3-phosphocholine stands out as a molecule of significant interest. As a member of the lysophosphatidylcholine (LPC) family, this ether lipid plays a crucial role in a variety of biological processes, from modulating membrane fluidity to acting as a signaling molecule in complex cellular pathways. Its unique chemical structure, featuring a stable ether linkage at the sn-1 position, imparts distinct properties that make it a valuable tool in both fundamental research and the development of novel therapeutic delivery systems. This guide provides a comprehensive overview of this compound, its synonyms, physicochemical properties, biological significance, and practical applications for researchers, scientists, and drug development professionals.

A Lexicon of Synonyms: Decoding the Nomenclature

Clarity in scientific communication is paramount. This compound is known by a variety of names and abbreviations in literature and commercial sources, which can be a source of confusion. Understanding these synonyms is crucial for comprehensive literature searches and accurate experimental design.

The systematic IUPAC name for this molecule is [(2R)-2-hydroxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[1]. However, it is more commonly referred to by a combination of semi-systematic names and abbreviations that highlight its structural features. These include:

-

Lyso-PAF C18 [1]

-

1-O-Stearyl-GPC

-

LPC(O-18:0) [1]

-

PC(O-18:0/0:0) [1]

-

1-Octadecyl-sn-glycero-3-phosphocholine [1]

-

1-o-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine [1]

It is important to distinguish this compound from its close analog, Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine). Edelfosine possesses a methyl group at the sn-2 position instead of a hydroxyl group, a modification that significantly alters its biological activity and renders it metabolically more stable.

Physicochemical Properties: A Foundation for Application

The behavior of this compound in biological and experimental systems is dictated by its physicochemical properties. The long octadecyl chain confers significant hydrophobicity, while the phosphocholine headgroup is highly polar, making it an amphipathic molecule. This dual nature drives its self-assembly in aqueous environments and its interaction with cell membranes.

| Property | Value | Source |

| Molecular Formula | C₂₆H₅₆NO₆P | [1] |

| Molecular Weight | 509.7 g/mol | [1] |

| Physical Description | Solid | [1] |

| CAS Number | 74430-89-0 | [1] |

| ChEBI ID | CHEBI:75216 | [1] |

| LIPID MAPS ID | LMGP01060014 | |

| Solubility | Soluble in ethanol | [2] |

Biological Significance: A Key Player in Cellular Communication

This compound, as a member of the lysophosphatidylcholine (LPC) family, is not merely a structural component of cell membranes but an active participant in cellular signaling. LPCs are known to exert a wide range of biological effects, and the presence of a stable ether bond in this compound makes it resistant to enzymatic degradation by phospholipases, prolonging its signaling activity compared to its acyl counterparts.

One of the most well-characterized roles of LPCs is their function as ligands for G protein-coupled receptors (GPCRs), particularly the G2A receptor. The binding of LPCs to G2A can initiate a cascade of downstream signaling events that influence cellular processes such as proliferation, migration, and immune responses.

The G2A Signaling Pathway

The interaction of this compound with the G2A receptor provides a clear example of its role in signal transduction. This pathway is of significant interest in immunology and oncology due to its involvement in lymphocyte trafficking and apoptosis.

Caption: LPC-G2A Signaling Cascade.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development applications, particularly in the formulation of lipid-based drug delivery systems.

Liposome and Lipid Nanoparticle Formulation

The amphipathic nature of this compound allows it to be readily incorporated into liposomes and lipid nanoparticles (LNPs). Its inclusion can influence the physicochemical properties of these delivery vehicles, such as their stability, size, and surface charge. The stable ether linkage can enhance the in vivo stability of the formulation by reducing its susceptibility to enzymatic degradation.

Experimental Protocols

Preparation of Liposomes Containing this compound by Thin-Film Hydration

This protocol describes a standard method for preparing multilamellar vesicles (MLVs) containing this compound, which can then be downsized to unilamellar vesicles by extrusion.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

This compound

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder

-

Polycarbonate membranes (100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A common molar ratio is 55:40:5 (DPPC:cholesterol:this compound).

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipid mixture (e.g., 50-60°C).

-

Continue rotation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

-

Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. The volume of PBS will determine the final lipid concentration.

-

Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion (Sizing):

-

Transfer the MLV suspension to a liposome extruder pre-heated to the same temperature as the hydration step.

-

Extrude the liposome suspension through a 100 nm polycarbonate membrane for a defined number of passes (e.g., 11-21 times) to produce unilamellar vesicles (LUVs) with a uniform size distribution.

-

-

Characterization:

-

Determine the size distribution and polydispersity index (PDI) of the liposomes using dynamic light scattering (DLS).

-

Measure the zeta potential to assess the surface charge of the vesicles.

-

Caption: Thin-Film Hydration Workflow.

Conclusion

This compound is a multifaceted lysophospholipid with significant implications for both basic and applied scientific research. Its role as a signaling molecule, coupled with its utility in the formulation of advanced drug delivery systems, underscores its importance in the field of lipidomics and pharmaceutical sciences. A thorough understanding of its synonyms, physicochemical properties, and biological functions is essential for any researcher working with this versatile molecule. The protocols and information provided in this guide serve as a foundational resource to facilitate further exploration and innovation in this exciting area of study.

References

-

PubChem. This compound. Available at: [Link].

-

Avanti Polar Lipids. Preparation of Cationic Liposomes & Transfection of Cells. Available at: [Link].

-

CD Formulation. Thin-Film Hydration Method for Liposome Preparation. Available at: [Link].

-

MDPI. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Available at: [Link].

-

PubMed. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Available at: [Link].

-

PubMed. Stability of association of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with liposomes is composition dependent. Available at: [Link].

-

MDPI. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Available at: [Link].

-

Scribd. Liposome Preparation Protocol Guide. Available at: [Link].

-

PNAS. T cell chemotaxis to lysophosphatidylcholine through the G2A receptor. Available at: [Link].

-

Frontiers. The effects of molecular and nanoscopic additives on phospholipid membranes. Available at: [Link].

-

Journal of Biological Chemistry. Lysophosphatidylcholines activate G2A inducing Gαi-1-/Gαq/11-Ca2+ flux, Gβγ-Hck activation and clathrin/β-arrestin-1/GRK6 recruitment in PMNs. Available at: [Link].

-

PubMed. Lysophosphatidylcholine as a Ligand for the Immunoregulatory Receptor G2A. Available at: [Link].

-

Journal of Biological Chemistry. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells. Available at: [Link].

-

YouTube. Factors affecting membrane fluidity | 1 minute cell bio. Available at: [Link].

-

PubMed. Effects of ether lipid 1-O-octadecyl-2-methoxy-rac-glycero- 3-phosphocholine and its analogs PAF and CPAF on the release of nitric oxide in primary cultures of rat astrocytes. Available at: [Link].

Sources

Biological Role of 1-O-Octadecyl-sn-glycero-3-phosphocholine: A Technical Guide

Content Type: Technical Whitepaper Subject: Lyso-PAF C18 (1-O-Octadecyl-2-lyso-sn-glycero-3-phosphocholine) Audience: Senior Researchers, Lipidomics Specialists, and Drug Discovery Scientists

Executive Summary

1-O-Octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C18) has historically been categorized merely as the metabolic precursor or degradation product of Platelet-Activating Factor (PAF). However, contemporary lipidomics and oncology research have reclassified this ether lipid as a distinct bioactive signaling molecule.

This guide dissects the molecule’s dual identity: its canonical role in the Remodeling Pathway of inflammatory lipid synthesis and its newly identified function as an intracellular activator of the PAK2-RAF1 axis in oncogenic signaling. We provide validated LC-MS/MS protocols for its detection and mechanistic diagrams to support experimental design.

Part 1: Molecular Architecture & Chemical Identity

Structural Definition

Unlike standard diacyl-glycerophospholipids (e.g., POPC), Lyso-PAF C18 is an ether lipid . This structural distinction confers unique resistance to phospholipases and alters membrane dynamics.

| Structural Feature | Chemical Characteristic | Biological Implication |

| sn-1 Position | Ether Bond (O-Octadecyl, C18:0) | Resistant to Phospholipase A1 (PLA1). Provides membrane stability and enriches in lipid rafts. |

| sn-2 Position | Hydroxyl Group (-OH) | Defines the "Lyso" state. Lacks the acetyl group of active PAF. Makes the molecule amphiphilic and lytic at high concentrations. |

| sn-3 Position | Phosphocholine | Zwitterionic headgroup. Recognized by C-reactive protein and specific GPCRs (weakly). |

The "Ether" Advantage

The ether linkage at the sn-1 position is evolutionarily conserved in peroxisomes. Deficiencies in the enzymes synthesizing this bond (e.g., alkylglycerone phosphate synthase) lead to severe pathologies like Zellweger syndrome, highlighting the critical role of ether lipids in neuronal myelination and reactive oxygen species (ROS) scavenging.

Part 2: The Remodeling Pathway (Metabolic Core)

The primary biological flux of Lyso-PAF C18 occurs within the PAF Remodeling Pathway . Unlike the "De Novo" pathway (used for structural membrane maintenance), the Remodeling Pathway is the rapid-response system for generating inflammatory mediators during acute stress.

Mechanism of Action[1][2]

-

Precursor Pool: The cell maintains a reservoir of 1-O-alkyl-2-arachidonoyl-GPC (membrane ether lipids).

-

Stimulation: Upon inflammatory signaling (e.g., TNF-α, Thrombin), Phospholipase A2 (cPLA2) cleaves the arachidonic acid at sn-2, releasing it for eicosanoid synthesis and leaving Lyso-PAF C18 .

-

Acetylation (Activation): The enzyme LPCAT (Lyso-PAF Acetyltransferase) rapidly acetylates Lyso-PAF C18 at the sn-2 position, converting it into active PAF C18 , a potent nanomolar-range signaling lipid.

-

Inactivation: PAF-AH (PAF Acetylhydrolase) hydrolyzes the acetyl group, reverting PAF back to Lyso-PAF C18, terminating the signal.

Pathway Visualization

The following diagram illustrates the critical enzymatic cycle controlling Lyso-PAF C18 levels.

Figure 1: The Remodeling Pathway showing the cyclic conversion between Lyso-PAF C18 and Active PAF.[1]

Part 3: Emerging Signaling Roles (Beyond Precursor Status)

Recent high-impact studies have challenged the dogma that Lyso-PAF is biologically inert.

The PAK2-RAF1 Oncogenic Axis

In specific cancer contexts, particularly NRAS-mutant melanomas , intracellular Lyso-PAF C18 acts as a direct protein ligand.

-

Mechanism: Intracellular Lyso-PAF binds to the catalytic domain of PAK2 (p21-activated kinase 2).[2][3]

-

Effect: This binding alters ATP kinetics, enhancing PAK2 activity.[2][3] Activated PAK2 then phosphorylates RAF1 at Serine 338.[2][3]

-

Clinical Relevance: This pathway bypasses standard BRAF signaling, providing a mechanism for drug resistance in melanoma. Targeting the enzymes producing Lyso-PAF (PLA2G7) is a potential therapeutic strategy.

Sperm Motility and Fertility

Lyso-PAF C18 is abundant in mammalian spermatozoa. While high concentrations are cytotoxic (detergent effect), physiological levels are required for membrane fluidity changes associated with capacitation —the process enabling sperm to fertilize an egg.

Part 4: Analytical Methodology (LC-MS/MS)

Expert Insight: Quantifying ether lipids requires preventing acid-catalyzed hydrolysis. Unlike plasmalogens (vinyl ethers), Lyso-PAF C18 (alkyl ether) is relatively stable, but standard "Bligh & Dyer" extractions should be performed with neutral solvents to prevent headgroup migration.

Validated Protocol: Targeted Lipidomics

Objective: Absolute quantitation of Lyso-PAF C18 in plasma or cell lysate.

Step 1: Sample Preparation (Protein Precipitation)

-

Reagent: Methanol containing internal standard (IS: d4-Lyso-PAF C18 or Lyso-PAF C16).

-

Procedure: Add 300 µL cold MeOH (with IS) to 100 µL sample. Vortex 30s. Incubate -20°C for 20 min. Centrifuge 14,000 x g for 10 min. Transfer supernatant.

Step 2: LC Separation

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50mm, 1.7 µm).[4]

-

Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10).

-

Gradient: 30% B to 90% B over 8 minutes.

Step 3: MS/MS Detection (MRM Parameters) [5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| Lyso-PAF C18 | 510.4 [M+H]+ | 184.1 | 25-30 | Phosphocholine headgroup fragment (Standard for PC lipids) |

| Lyso-PAF C18 | 510.4 [M+H]+ | 104.1 | 40 | Choline fragment (Confirmatory) |

| Lyso-PAF C16 | 482.4 [M+H]+ | 184.1 | 25-30 | Common co-eluting analog (Monitor to ensure separation) |

Analytical Workflow Diagram

Figure 2: Step-by-step workflow for the targeted quantification of Lyso-PAF C18.

Part 5: Pharmacological Relevance & Safety

Synthetic Analogs (Antitumor Ether Lipids)

Researchers often confuse natural Lyso-PAF with synthetic analogs.

-

Natural: this compound (Subject of this guide).[6][7][8][9][10][11]

-

Synthetic Drug: Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine).

-

Modification: The sn-2 hydroxyl is replaced by a methoxy group.

-

Effect: This prevents re-acylation by LPCAT (blocking the remodeling pathway) and prevents degradation by phospholipases, leading to accumulation in cancer cell membranes and induction of apoptosis via the FAS/CD95 pathway.

-

Safety/Toxicity

-

Hemolysis: Pure Lyso-PAF C18 is hemolytic at micromolar concentrations due to its surfactant properties.

-

Handling: Store as a lyophilized powder at -20°C. Solutions in Chloroform/Methanol are stable for <3 months if stored under Argon to prevent oxidation of trace contaminants, though the ether bond itself is oxidation-resistant compared to esters.

References

-

Gao, X., et al. (2020). "Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation."[3] National Institutes of Health / PubMed. Link

-

PubChem Compound Summary. "this compound (CID 2733532)."[8] National Center for Biotechnology Information. Link

- Key finding: Chemical structure, physical properties, and mass spectrometry d

-

McIntyre, T. M., et al. (1991). "A coenzyme A-independent transacylase is linked to the formation of platelet-activating factor (PAF) by generating the lyso-PAF intermediate."[10] Journal of Biological Chemistry. Link

- Key finding: Definition of the remodeling pathway and enzym

-

Cayman Chemical. "Lyso-PAF C-18 Product Information & Technical Data." Cayman Chemical. Link

- Key finding: Solubility, stability, and handling protocols.

-

Stafforini, D. M., et al. (1987). "Human plasma platelet-activating factor acetylhydrolase." Journal of Biological Chemistry. Link

- Key finding: Role of PAF-AH in converting PAF to Lyso-PAF.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metabolomics.se [metabolomics.se]

- 5. lcms.cz [lcms.cz]

- 6. Growth inhibitory effects of liposome-associated 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lyso-PAF (C18) | CAS 74430-89-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. This compound | C26H56NO6P | CID 2733532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Stability of association of 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with liposomes is composition dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Effects of ether lipid 1-O-octadecyl-2-methoxy-rac-glycero- 3-phosphocholine and its analogs PAF and CPAF on the release of nitric oxide in primary cultures of rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Resolution Lipidomics of 1-O-Octadecyl-SN-glycero-3-phosphocholine (Lyso-PAF C18:0)

Topic: High-Resolution Lipidomics of 1-O-Octadecyl-SN-glycero-3-phosphocholine Content Type: In-Depth Technical Guide Audience: Researchers, Lipidomics Specialists, and Drug Development Professionals

Executive Summary

This compound, commonly referred to as Lyso-PAF C18:0 , is a bioactive ether lipid and the direct metabolic precursor/metabolite of Platelet-Activating Factor (PAF). Unlike abundant ester-linked phosphatidylcholines (Lyso-PC), Lyso-PAF possesses an sn-1 ether (alkyl) linkage , conferring unique resistance to phospholipase A1 (PLA1) hydrolysis and distinct signaling capabilities.

This guide provides a rigorous technical framework for the extraction, separation, and quantification of Lyso-PAF C18:0. It addresses the critical analytical challenge of distinguishing this ether lipid from its isobaric and structural ester analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Chemical Identity & Structural Biology

The Ether Advantage

The defining feature of Lyso-PAF C18:0 (CAS: 74430-89-0) is the ether bond at the sn-1 position of the glycerol backbone. While standard Lyso-PC contains an acyl-ester linkage (C=O), Lyso-PAF contains an alkyl-ether linkage (-O-CH2-).

-

Chemical Stability: The ether bond is resistant to acid and base hydrolysis relative to esters, and completely resistant to PLA1 activity.

-

Structural Consequence: The lack of a carbonyl oxygen at sn-1 increases the hydrophobicity of the molecule compared to its ester analog (Lyso-PC 18:0), affecting reverse-phase chromatographic retention.

The PAF Remodeling Pathway

Lyso-PAF is not merely a degradation product; it is the central hub of the "Remodeling Pathway," the primary mechanism for rapid PAF synthesis during acute inflammation.[1]

-

Biosynthesis: Membrane-bound Alkyl-PC is hydrolyzed by PLA2 to generate Lyso-PAF.[2][3][4]

-

Activation: LPCAT1 (constitutive) or LPCAT2 (inducible) acetylates Lyso-PAF at the sn-2 position to form active PAF.[2]

-

Inactivation: PAF-AH (PAF Acetylhydrolase, also known as Lp-PLA2) hydrolyzes the acetyl group from PAF, reverting it to Lyso-PAF.

Figure 1: The PAF Remodeling Cycle This diagram illustrates the enzymatic cycling between inert membrane lipids, Lyso-PAF, and active PAF.[4]

Caption: The Remodeling Pathway. Lyso-PAF acts as the obligate intermediate between membrane storage lipids (Alkyl-PC) and the potent signaling mediator PAF.

Part 2: Analytical Lipidomics Workflow

Experimental Design & Internal Standards

To ensure scientific integrity (E-E-A-T), absolute quantification requires the use of a stable isotope-labeled internal standard (IS) that matches the ionization efficiency and retention time of the analyte.

-

Recommended IS: Lyso-PAF C18:0-d4 (1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine-d4).

-

Why: Deuterium labeling on the headgroup or alkyl chain corrects for matrix effects and ionization suppression in ESI+.

Sample Preparation: The Modified BUME Method

While traditional Folch extraction works, it often results in ion suppression due to high phospholipid carryover. The Butanol/Methanol (BUME) method is superior for ether lipids due to better recovery and phase separation.

Protocol:

-

Aliquot: Transfer 50 µL of plasma/cell homogenate to a glass tube.

-

Spike: Add 10 µL of Internal Standard (Lyso-PAF C18:0-d4, 1 µM in methanol).

-

Lysis: Add 300 µL of Butanol:Methanol (3:1 v/v) . Vortex vigorously for 30 seconds.

-

Phase Separation: Add 300 µL of Heptane:Ethyl Acetate (3:1 v/v) followed by 300 µL of 1% Acetic Acid.

-

Extraction: Vortex for 1 minute. Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Collection: Transfer the upper organic phase to a fresh vial.

-

Re-extraction (Optional): Repeat steps 4-6 to maximize recovery.

-

Drying: Evaporate solvent under a gentle stream of Nitrogen (N2).

-

Reconstitution: Dissolve residue in 100 µL of Mobile Phase A:B (50:50) for LC-MS injection.

LC-MS/MS Methodology

The separation of Lyso-PAF from Lyso-PC (ester) is critical. Although they have different masses (Lyso-PAF C18:0 = 509.7 Da; Lyso-PC 18:0 = 523.7 Da), chromatographic separation confirms identity and reduces isotopic overlap.

Instrument Parameters:

-

System: UHPLC coupled to Triple Quadrupole MS (QqQ).

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[5]

-

Column Temp: 55°C (Higher temp improves peak shape for saturated lipids).

Mobile Phases:

-

A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Note: Ammonium formate is essential for facilitating [M+H]+ formation and preventing sodium adducts.

Gradient Profile:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 40 | 0.4 |

| 2.0 | 43 | 0.4 |

| 12.0 | 99 | 0.4 |

| 14.0 | 99 | 0.4 |

| 14.1 | 40 | 0.4 |

| 16.0 | 40 | 0.4 |

Mass Spectrometry (ESI Positive Mode): Lyso-PAF ionizes readily as the protonated species [M+H]+. The dominant fragment is the phosphocholine headgroup (m/z 184).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Lyso-PAF C18:0 | 510.4 | 184.1 | 30 | 25 |

| Lyso-PAF C18:0-d4 (IS) | 514.4 | 184.1 | 30 | 25 |

| Lyso-PC 18:0 (Interference Check) | 524.4 | 184.1 | 30 | 25 |

Figure 2: Analytical Workflow Logic This diagram details the decision tree for sample processing and data validation.

Caption: Workflow for Lyso-PAF quantification. Validation relies on the retention time shift relative to ester analogs.

Part 3: Data Interpretation & Biomarker Applications

Retention Time Logic

On a C18 reversed-phase column, elution is governed by hydrophobicity.

-

Ester vs. Ether: The ester linkage (C=O) in Lyso-PC is more polar than the ether linkage (-CH2-) in Lyso-PAF.

-

Result: Lyso-PAF C18:0 will elute after Lyso-PC 18:0.

-

Verification: If your Lyso-PAF peak elutes before the Lyso-PC 18:0 peak, suspect a misidentification or a plasmalogen (vinyl ether) interference, although plasmalogens typically require acid hydrolysis to differentiate.

Biological Context

Elevated levels of Lyso-PAF C18:0 are often observed in:

-

Sepsis & Acute Inflammation: Due to hyper-activation of the remodeling pathway.

-

Neurodegenerative Disease: PAF-AH activity is often modulated in Alzheimer's, altering the Lyso-PAF/PAF ratio.

-

Cancer: Tumor microenvironments often exhibit dysregulated lipid signaling to promote angiogenesis (via PAF).

Calculation

Calculate the concentration (

Where RF (Response Factor) is assumed to be 1.0 if using a deuterated analog, but should be experimentally verified.

References

-

PubChem. (2024).[6] this compound (Compound).[7][8] National Library of Medicine. [Link]

-

Löfgren, L., et al. (2012). The BUME method: a novel automated chloroform-free 96-well total lipid extraction method for blood plasma. Journal of Lipid Research. [Link]

-

Shindou, H., & Shimizu, T. (2009). Acyl-CoA:lysophospholipid acyltransferases.[2][3][9] Journal of Biological Chemistry. [Link]

-

Liebisch, G., et al. (2004). High throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Silencing of Lysophosphatidylcholine Acyltransferases 1–4 by Nucleic Acid Nanoparticles (NANPs) Improves Radiation Response of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. holcapek.upce.cz [holcapek.upce.cz]

- 6. 1-(1Z-Octadecenyl)-sn-glycero-3-phosphocholine | C26H54NO6P | CID 24779527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C26H56NO6P | CID 2733532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Plant Acyl-CoA:Lysophosphatidylcholine Acyltransferases (LPCATs) Have Different Specificities in Their Forward and Reverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-O-Octadecyl-sn-glycero-3-phosphocholine: From Discovery to Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the ether lipid, 1-O-Octadecyl-sn-glycero-3-phosphocholine. It delves into the historical context of its discovery, details established synthetic and analytical methodologies, and explores its significant and diverse biological functions. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this important bioactive molecule and its potential therapeutic applications.

Introduction: The Significance of an Ether Linkage

This compound is a member of the broader class of ether lipids, which are distinguished from the more common diacyl phospholipids by the presence of an ether bond at the sn-1 position of the glycerol backbone. This seemingly subtle structural variation imparts significant and unique physicochemical and biological properties. The ether linkage is more resistant to chemical and enzymatic degradation compared to the ester bond found in conventional phospholipids, leading to increased stability and a distinct metabolic fate.

This guide will navigate the journey of this compound from its conceptual origins in the pioneering work on phospholipid synthesis to its current status as a molecule of interest in cancer research and cell signaling.

The Genesis of a Molecule: Discovery and Synthesis

While the precise first synthesis of this compound is not extensively documented as a singular landmark event, its creation is a direct intellectual descendant of the foundational work in phospholipid chemistry. The pioneering research of Erich Baer and Morris Kates in the mid-20th century laid the essential groundwork for the stereospecific synthesis of glycerophospholipids. Their successful synthesis of L-α-glycerylphosphorylcholine established the fundamental chemical strategies that would be adapted for the creation of a wide array of phospholipid analogs, including ether lipids.[1][2]

The synthesis of this compound relies on a multi-step process that requires careful control of stereochemistry and the use of protective group chemistry to ensure the desired final product.

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of this compound can be conceptually broken down into three key stages: the formation of the chiral glycerol backbone, the introduction of the octadecyl ether linkage at the sn-1 position, and the final phosphorylation and introduction of the choline headgroup at the sn-3 position.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Generalized Synthetic Workflow

The following protocol outlines a representative, field-proven methodology for the synthesis of this compound, drawing upon established principles of ether lipid synthesis.

Step 1: Synthesis of a Chiral Glycerol Precursor

The synthesis begins with a readily available chiral starting material, such as D-mannitol or (R)-(-)-glycidol, to establish the correct stereochemistry at the sn-2 position of the glycerol backbone. Protecting groups, such as isopropylidene or benzyl groups, are employed to selectively mask the hydroxyl groups at the sn-2 and sn-3 positions, leaving the sn-1 hydroxyl group available for etherification.

Step 2: Etherification via Williamson Ether Synthesis

The protected glycerol derivative is then subjected to a Williamson ether synthesis. The free hydroxyl group at the sn-1 position is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide then reacts with an octadecyl halide (e.g., 1-bromooctadecane) in an SN2 reaction to form the ether linkage.

Caption: Williamson ether synthesis for the formation of the ether linkage.

Step 3: Deprotection and Phosphorylation

Following the successful introduction of the octadecyl chain, the protecting groups at the sn-2 and sn-3 positions are removed. The free hydroxyl group at the sn-3 position is then phosphorylated. A common method involves the use of phosphorus oxychloride (POCl3) or a phosphoramidite reagent, followed by hydrolysis.

Step 4: Introduction of the Choline Headgroup

The final step involves the introduction of the choline headgroup. This is typically achieved by reacting the phosphorylated intermediate with choline tosylate or by a two-step procedure involving reaction with 2-bromoethanol followed by quaternization with trimethylamine.

Step 5: Purification and Characterization

The final product is purified using chromatographic techniques, such as silica gel column chromatography, to yield pure this compound. The identity and purity of the compound are then confirmed through a suite of analytical techniques as detailed in the following section.

Analytical Characterization: A Multi-faceted Approach

The unambiguous identification and characterization of this compound require a combination of analytical techniques. Each method provides unique structural information, and together they form a self-validating system for confirming the molecular identity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of phospholipids. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing these molecules.

Expected Fragmentation Pattern:

In positive ion mode ESI-MS/MS, this compound is expected to exhibit a characteristic fragmentation pattern.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Fragment |

| [M+H]⁺ | 184.07 | Phosphocholine headgroup |

| [M+H]⁺ | [M+H - 59]⁺ | Loss of trimethylamine |

| [M+H]⁺ | [M+H - 183]⁺ | Loss of the entire phosphocholine headgroup |

| [M+H]⁺ | Varies | Loss of the octadecyl chain |

The presence of the prominent fragment at m/z 184.07 is a strong indicator of a phosphocholine-containing lipid.[3]

Caption: Expected major fragmentation pathways in positive ion ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Proton(s) | Approximate Chemical Shift (ppm) |

| -N⁺(CH₃)₃ | ~3.4 |

| -CH₂-N⁺- | ~3.8 |

| -CH₂-O-P- | ~4.3 |

| Glycerol backbone protons | 3.5 - 4.2 |

| -O-CH₂- (octadecyl) | ~3.5 |

| -(CH₂)₁₆- (octadecyl) | 1.2 - 1.6 |

| -CH₃ (octadecyl) | ~0.9 |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon(s) | Approximate Chemical Shift (ppm) |

| -N⁺(CH₃)₃ | ~54 |

| -CH₂-N⁺- | ~66 |

| -CH₂-O-P- | ~60 |

| Glycerol backbone carbons | 63 - 72 |

| -O-CH₂- (octadecyl) | ~72 |

| -(CH₂)₁₆- (octadecyl) | 22 - 32 |

| -CH₃ (octadecyl) | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic FTIR Absorption Bands:

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3500 (broad) |

| C-H stretch (alkyl) | 2850 - 2960 |

| P=O stretch (phosphate) | 1220 - 1260 |

| P-O-C stretch | 1050 - 1090 |

| C-O-C stretch (ether) | 1100 - 1150 |

The presence of a strong absorption band corresponding to the P=O stretch is a key indicator of the phosphate group, while the C-O-C stretch confirms the ether linkage.

Biological Functions and Therapeutic Implications

This compound and related alkyllysophospholipids exhibit a range of potent biological activities, with their anticancer properties being the most extensively studied. Unlike traditional chemotherapeutic agents that target DNA, these ether lipids primarily act on cell membranes and signaling pathways.[4][5][6]

Anticancer Activity: A Multi-pronged Attack

The antitumor action of alkyllysophospholipids is multifaceted and involves the disruption of several key cellular processes in cancer cells, often leading to apoptosis (programmed cell death).

4.1.1. Disruption of Lipid Rafts and Signaling Platforms:

This compound has been shown to accumulate in lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. These rafts serve as organizing centers for signaling molecules. By inserting into these domains, the ether lipid can disrupt their integrity and interfere with the signaling pathways that are crucial for cancer cell proliferation and survival.[7]

Caption: Disruption of lipid raft integrity by this compound.

4.1.2. Inhibition of Key Survival Pathways:

A primary mechanism of action for this class of compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell survival and proliferation. By inhibiting Akt, this compound can effectively shut down these pro-survival signals, pushing the cancer cell towards apoptosis.

Caption: Inhibition of the PI3K/Akt survival pathway.

4.1.3. Induction of Apoptosis:

The culmination of these disruptive effects is the induction of apoptosis. This can occur through both extrinsic and intrinsic pathways. The interference with membrane signaling can lead to the activation of death receptors on the cell surface, while the inhibition of survival pathways and induction of cellular stress can trigger the mitochondrial-mediated intrinsic apoptotic cascade.

Role in Cell Signaling and Membrane Dynamics

Beyond its anticancer properties, this compound and other ether lipids are integral components of cellular membranes and are involved in various signaling processes. Their resistance to degradation allows them to have a longer half-life in membranes, potentially modulating membrane fluidity and the function of membrane-bound proteins over extended periods.

Future Directions and Therapeutic Potential

The unique mechanism of action of this compound and its analogs makes them promising candidates for further drug development. Their ability to selectively target cancer cells while sparing normal cells is a significant advantage over many conventional chemotherapies.[5]

Future research will likely focus on:

-

Optimizing Drug Delivery: Developing novel formulations to enhance the bioavailability and targeted delivery of these ether lipids to tumor tissues.

-

Combination Therapies: Investigating the synergistic effects of combining these agents with other anticancer drugs or radiation therapy.

-

Exploring Other Therapeutic Areas: Given their role in fundamental cellular processes, the therapeutic potential of these compounds may extend beyond oncology to other diseases involving aberrant cell signaling or membrane function.

Conclusion

This compound stands as a testament to the profound impact that subtle changes in molecular architecture can have on biological function. From its roots in the foundational principles of lipid chemistry, this ether lipid has emerged as a molecule with significant therapeutic potential, particularly in the realm of oncology. Its unique membrane-centric mechanism of action offers a compelling alternative to traditional cytotoxic drugs and opens new avenues for the development of more targeted and effective cancer therapies. Continued research into the intricate biological roles of this and other ether lipids will undoubtedly unlock further opportunities for therapeutic innovation.

References

-

van Blitterswijk, W. J., & Verheij, M. (2013). Anticancer mechanisms and clinical application of alkylphospholipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 663–674. [Link]

-

Berdel, W. E., Bausert, W. R., Fink, U., Rastetter, J., & Munder, P. G. (1981). Anti-tumor Action of Alkyl-Lysophospholipids (Review). Anticancer Research, 1(6), 345–352. [Link]

-

van Blitterswijk, W. J., & Verheij, M. (2008). Anticancer alkylphospholipids: mechanisms of action, cellular sensitivity and resistance, and clinical prospects. Current pharmaceutical design, 14(21), 2061–2074. [Link]

-

Zaremberg, V., & McMaster, C. R. (2002). A new class of anticancer alkylphospholipids uses lipid rafts as membrane gateways to induce apoptosis in lymphoma cells. The Journal of biological chemistry, 277(29), 26357–26366. [Link]

-

Tokumura, A., Fukuzawa, K., & Tsukatani, H. (1985). Desorption chemical ionization mass spectrometry of 1-O-alkyl-2-O-acetyl-sn-glycero-3-phosphocholines and analogues. Journal of lipid research, 26(2), 272–277. [Link]

- Paltauf, F. (1994). Ether lipids in biomembranes. Chemistry and physics of lipids, 74(2), 101–139.

-

Glycerophospholipid - Wikipedia. (n.d.). Retrieved from [Link]

-

Baer, E., & Kates, M. (1948). L-α-Glycerylphosphorylcholine. Journal of the American Chemical Society, 70(4), 1394–1399. [Link]

-

Baer, E., & Kates, M. (1948). L-alpha-glycerylphosphorylcholine. Journal of the American Chemical Society, 70(4), 1394–1399. [Link]

-

Gomes, M. A. G. B., Bauduin, A., Le Roux, C., Fouinneteau, R., Berthe, W., Berchel, M., Couthon, H., & Jaffrès, P. A. (2023). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry, 19, 1299–1369. [Link]

- Han, X., & Gross, R. W. (2005). Shotgun lipidomics of glycerophospholipids by electrospray ionization tandem mass spectrometry. Journal of lipid research, 46(1), 1–9.

-

Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

The FTIR spectra of 2 mg/mL phospholipid standard mixture (39% PC, 22%... (n.d.). Retrieved from [Link]

-

Ren, S., & Snyder, F. (1981). Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 663(3), 545–556. [Link]

Sources

- 1. Glycerolipid Synthesis and Lipid Droplet Formation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection and confirmation of serum lipid biomarkers for preeclampsia using direct infusion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C26H56NO6P | CID 2733532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-O-Octadecyl-SN-glycero-3-phosphocholine (Lyso-PAF C18)

[1]

Executive Summary

1-O-Octadecyl-sn-glycero-3-phosphocholine (CAS: 74430-89-0), commonly referred to as Lyso-PAF C18 , is a bioactive ether-linked lysophospholipid. Unlike typical ester-linked lipids, the sn-1 position features an ether bond to an octadecyl (C18:0) chain, conferring exceptional chemical stability against phospholipase A1 (PLA1) and non-enzymatic hydrolysis.

This guide details the molecule's critical role as the metabolic checkpoint in the Platelet-Activating Factor (PAF) Remodeling Pathway , its utility as a stable internal standard in lipidomics, and the precise LC-MS/MS workflows required for its quantification in complex biological matrices.

Part 1: Chemical Architecture & Stability

The Ether Advantage

The defining feature of Lyso-PAF C18 is the ether linkage at the sn-1 position. In standard membrane lipids (diacyl-GPC), both hydrophobic tails are attached via ester bonds.

-

Ester Bond: Susceptible to acid/base hydrolysis and PLA1/PLA2 cleavage.

-

Ether Bond (sn-1): Resistant to PLA1 and chemical hydrolysis. This stability preserves the lipid backbone during metabolic remodeling, allowing the cell to rapidly cycle the sn-2 substituent (e.g., arachidonic acid or acetate) without destroying the lipid anchor.

Implication for Research: When using Lyso-PAF C18 as a metabolic tracer or liposomal component, it exhibits a significantly longer half-life in plasma compared to its ester analogs (e.g., Lyso-PC 18:0) because it bypasses major degradative pathways.

Physicochemical Profile

| Property | Specification |

| Systematic Name | This compound |

| Common Name | Lyso-PAF C18, Octadecyl-lyso-PAF |

| Molecular Formula | C₂₆H₅₆NO₆P |

| Exact Mass | 509.3845 |

| Solubility | Soluble in Methanol, Ethanol, Chloroform:Methanol (2:1). Poorly soluble in water (forms micelles). |

| Critical Micelle Concentration (CMC) | ~5–10 µM (Lower than ester analogs due to alkyl chain hydrophobicity) |

Part 2: Biological Matrix & Metabolism

The Remodeling Pathway

Lyso-PAF C18 is not merely a degradation product; it is the central hub of the PAF Remodeling Pathway .[1][2] While the De Novo pathway synthesizes PAF from scratch to maintain membrane structure, the Remodeling Pathway is activated during acute inflammation (e.g., by TNF-α or LPS) to rapidly generate bioactive PAF.[1]

Mechanism of Action:

-

Precursor: Membrane-bound Alkyl-Arachidonoyl-PC (a storage form).

-

Activation: Phospholipase A2 (cPLA2) cleaves the arachidonic acid at sn-2, releasing Lyso-PAF C18 .

-

Acetylation: The enzyme LPCAT2 (Lyso-PAF Acetyltransferase) transfers an acetyl group to the sn-2 position, converting inactive Lyso-PAF into active PAF.

-

Inactivation: PAF-Acetylhydrolase (PAF-AH) hydrolyzes the acetyl group, returning the molecule to the Lyso-PAF C18 state.

Pathway Visualization

Caption: The PAF Remodeling Cycle. Lyso-PAF C18 serves as the obligate intermediate between membrane storage lipids and bioactive PAF.

Part 3: Analytical Workflows (LC-MS/MS)

Quantification of Lyso-PAF C18 is challenging due to its zwitterionic nature and potential isobaric interference from ester-linked Lyso-PC (18:0e vs 17:0a). High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol: Targeted Quantification

Objective: Quantify Lyso-PAF C18 in plasma or cell lysate.

1. Sample Preparation (Modified Bligh-Dyer)

-

Step 1: Add 100 µL sample (plasma/lysate) to a glass tube.

-

Step 2: Spike with Internal Standard (IS) : 10 µL of 1-O-octadecyl-d4-sn-glycero-3-phosphocholine (1 µM in MeOH).

-

Causality: Deuterated IS corrects for extraction efficiency and Ionization suppression (Matrix Effects).

-

-

Step 3: Add 375 µL Chloroform:Methanol (1:2 v/v). Vortex for 2 mins.

-

Step 4: Add 125 µL Chloroform and 125 µL Water. Vortex.

-

Step 5: Centrifuge at 1,000 x g for 5 mins to split phases.

-

Step 6: Collect lower organic phase (Chloroform). Dry under Nitrogen gas. Reconstitute in 100 µL Mobile Phase A:B (50:50).

2. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[3]

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Gradient: 50% B to 100% B over 5 minutes.

3. Mass Spectrometry Transitions (MRM Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Lyso-PAF C18 | 510.4 [M+H]⁺ | 184.1 (Phosphocholine) | 35 | 25 |

| Lyso-PAF C18 | 510.4 [M+H]⁺ | 104.1 (Choline) | 35 | 35 |

| Lyso-PAF-d4 (IS) | 514.4 [M+H]⁺ | 184.1 (Phosphocholine) | 35 | 25 |

Note: The m/z 184 fragment is highly specific for the phosphocholine headgroup. The m/z 104 fragment is less abundant but useful for confirmation.

Analytical Workflow Diagram

Caption: Step-by-step workflow for the targeted lipidomic analysis of Lyso-PAF C18.

Part 4: Handling & Storage Protocols

Proper handling is critical to prevent aggregation and degradation (though less sensitive than PAF, it is still a lipid).

-

Storage:

-

Powder: -20°C, desiccated. Stable for >1 year.

-

Solution: -80°C in Chloroform or Methanol. Avoid aqueous storage (risk of aggregation/micelle formation).

-

-

Solubilization:

-

Lyso-PAF C18 is hygroscopic. Allow the vial to warm to room temperature before opening to prevent condensation.

-

Dissolve in Chloroform:Methanol (1:1) for stock solutions (e.g., 10 mM).

-

For cell culture use: Evaporate solvent and reconstitute in PBS containing 0.1% Fatty Acid-Free BSA (BSA acts as a carrier to prevent micelle toxicity).

-

References

-

LIPID MAPS® Structure Database. (2024). This compound (LMSD: LMGP010106). LIPID MAPS.[4] [Link][4]

-

PubChem Compound Summary. (2024). This compound (CID 2733532).[4] National Center for Biotechnology Information. [Link]

-

Shindou, H., & Shimizu, T. (2009). Acyl-CoA:lysophospholipid acyltransferases. Journal of Biological Chemistry, 284(1), 1-5. [Link]

-

McIntyre, T. M., et al. (2009). The platelet-activating factor receptor.[2][5] Journal of Lipid Research, 50, S363-S367. [Link]

-

Liebisch, G., et al. (2013). High throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical Chemistry, 48(12), 2217-2224. [Link]

Methodological & Application

Analytical Guide: 1-O-Octadecyl-SN-glycero-3-phosphocholine (Lyso-PAF C18)

[1]

Executive Summary & Biological Context

1-O-Octadecyl-sn-glycero-3-phosphocholine , commonly referred to as Lyso-PAF C18 or Lyso-PC(O-18:0) , is a bioactive ether lipid. Unlike typical lysophosphatidylcholines (Lyso-PCs) which possess an acyl (ester) linkage at the sn-1 position, Lyso-PAF contains an alkyl (ether) linkage.

Significance: It serves as the direct metabolic precursor and degradation product of Platelet-Activating Factor (PAF) , a potent inflammatory mediator. The conversion between Lyso-PAF and PAF constitutes the "Remodeling Pathway," a critical cycle in inflammatory signaling. Accurate quantification is essential for studying atherosclerosis, anaphylaxis, and membrane lipid dynamics.

Analytical Challenge:

-

Differentiation: It must be distinguished from its ester analog (Lyso-PC 18:0) and from PAF itself.[1]

-

In-Source Fragmentation (ISF): PAF (1-O-alkyl-2-acetyl-GPC) can lose its sn-2 acetyl group during electrospray ionization, artificially inflating Lyso-PAF signals. Chromatographic separation is mandatory.

Physicochemical Profile

| Property | Detail |

| IUPAC Name | 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine |

| Formula | C₂₆H₅₆NO₆P |

| Monoisotopic Mass | 509.3845 Da |

| Precursor Ion [M+H]⁺ | 510.4 m/z |

| Critical Linkage | sn-1 Ether (Alkyl) bond (Stable against PLA1 hydrolysis) |

| Solubility | Soluble in Methanol, Ethanol, Chloroform; Poor in Water |

Diagrammatic Workflows

A. The PAF Remodeling Pathway

This diagram illustrates the metabolic position of Lyso-PAF, highlighting why upstream PAF separation is critical.

Caption: The Remodeling Pathway showing the reversible conversion between Lyso-PAF and PAF. Note the risk of MS source fragmentation.[2]

B. Analytical Workflow

Caption: Step-by-step workflow from sample preparation to data analysis using MTBE extraction and LC-MS/MS.

Protocol 1: Sample Preparation (MTBE Method)

Rationale: The Methyl-tert-butyl ether (MTBE) method is superior to the traditional Folch (Chloroform) method for this application. It forms the lipid-rich organic layer on top , making recovery easier and reducing contamination from the protein pellet at the bottom.

Reagents

-

Methanol (LC-MS grade)

-

MTBE (HPLC grade)

-

Ammonium Formate (5 mM in water)[3]

-

Internal Standard (IS): this compound-d4 (Lyso-PAF C18-d4). Crucial for correcting matrix effects.

Step-by-Step Procedure

-

Sample Aliquot: Transfer 50 µL of plasma or cell homogenate to a 1.5 mL glass-lined or polypropylene tube.

-

IS Addition: Add 10 µL of Internal Standard solution (e.g., 1 µM in methanol). Vortex for 10 seconds.

-

Protein Precipitation: Add 225 µL of ice-cold Methanol. Vortex for 10 seconds. Incubate on ice for 10 minutes.

-

Extraction: Add 750 µL of MTBE. Vortex vigorously for 1 minute (or shake at room temp for 10 mins).

-

Phase Separation: Add 188 µL of water (or 5 mM ammonium formate to improve separation). Vortex for 20 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collection: Carefully transfer the upper organic phase (MTBE layer containing Lyso-PAF) to a fresh glass vial.

-

Note: Avoid disturbing the middle protein interface.

-

-

Re-extraction (Optional): For higher recovery, repeat steps 4-7 on the lower phase.

-

Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C.

-

Reconstitution: Dissolve the dry residue in 100 µL of Initial Mobile Phase (e.g., 60:40 Water/Acetonitrile).

Protocol 2: LC-MS/MS Methodology

Rationale: A Reverse-Phase (C18) method is selected to ensure separation of Lyso-PAF from PAF. While HILIC separates classes well, C18 provides better retention of the hydrophobic alkyl chain and separates the Lyso-form (elutes earlier) from the Acetyl-form (PAF, elutes later).

UHPLC Conditions[5]

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[4]

-

Column Temp: 55°C (Improves peak shape for lipids).

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Table:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 15 | Initial |

| 2.0 | 30 | Elution of Lyso-PAF |

| 5.0 | 48 | Elution of PAF (Wash) |

| 8.0 | 82 | Wash other lipids |

| 8.1 | 99 | Column Clean |

| 10.0 | 15 | Re-equilibration |

Mass Spectrometry Settings (ESI+)

-

Spray Voltage: 3500 V.

-

Sheath Gas: 40 arb units.

-

Aux Gas: 10 arb units.

-

Capillary Temp: 300°C.

MRM Transitions (Multiple Reaction Monitoring)

The 184.1 m/z product ion (phosphocholine headgroup) is the most sensitive fragment for all PC species. Specificity is achieved via the unique precursor mass and retention time.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Retention Time (Approx) |

| Lyso-PAF C18 | 510.4 | 184.1 | 25 | 2.5 min |

| Lyso-PAF C18-d4 (IS) | 514.4 | 184.1 | 25 | 2.5 min |

| Lyso-PC 18:0 (Ester) | 524.4 | 184.1 | 25 | 2.8 min |

| PAF C18 (Interference) | 552.5 | 184.1 | 28 | 5.2 min |

Expert Note: Monitor the PAF transition (552.5 -> 184.1) in the same run. If a peak appears in the PAF channel at the SAME retention time as Lyso-PAF, you have source fragmentation. If the PAF peak elutes later (5.2 min), your separation is successful.

Validation & Quality Control

A. Linearity & Range

-

Standard Curve: Prepare 8 points ranging from 1 nM to 1000 nM in matrix-matched solvent or surrogate matrix (e.g., PBS + BSA).

-

Acceptance: r² > 0.99.

B. Matrix Effect & Recovery

-

Matrix Factor: Compare peak area of Lyso-PAF spiked into extracted plasma vs. neat solvent.

-

Correction: The use of the deuterated IS (Lyso-PAF C18-d4) will automatically correct for ionization suppression/enhancement if the IS co-elutes perfectly with the analyte.

C. Stability Check

-

Ether lipids are generally more stable than ester lipids. However, store samples at -80°C.

-

Acyl Migration: Not applicable to Lyso-PAF (ether bond), but relevant if analyzing Lyso-PC simultaneously. Keep extraction pH slightly acidic (using Formic Acid) to prevent migration in ester analogs.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background | Contamination from labware | Use glass or certified lipid-free plastic. Avoid detergents. |

| Peak Tailing | Column overload or metal interaction | Add 5-10 mM Ammonium Formate. Use PEEK-lined columns if available. |

| Lyso-PAF Signal in Blank | Carryover or In-Source Fragmentation of PAF | Run blank injections. Check if PAF is eluting during the "re-equilibration" phase of the previous run. |

| Low Sensitivity | Ion Suppression | Improve sample cleanup (SPE). Verify ESI source position. |

References

-

PubChem. (2024).[6] this compound (Compound Summary). National Library of Medicine. [Link]

-

Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. [Link]

-

Liebisch, G., et al. (2004). High throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Clinical Chemistry, 50(2), 361-368. [Link]

-

Homan, R., & Anderson, M. (1998). Rapid separation and quantitation of platelet-activating factor and analogs by high-performance liquid chromatography-mass spectrometry.[3] Journal of Chromatography B, 708(1-2), 21-26. [Link]

-

LIPID MAPS® Lipidomics Gateway. (2024). Structure Database: 1-radyl-2-lyso-sn-glycero-3-phosphocholine.[Link]

Sources

- 1. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metabolomics.se [metabolomics.se]

- 5. utupub.fi [utupub.fi]

- 6. 1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine | C26H54NO6P | CID 21672239 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-O-Octadecyl-SN-glycero-3-phosphocholine mass spectrometry

Topic: High-Sensitivity Quantitation of 1-O-Octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C18:0) by LC-MS/MS Content Type: Application Note & Protocol Audience: Researchers, Lipidomics Scientists, Drug Development Professionals

Abstract

This application note details a robust, validated protocol for the extraction and quantitation of This compound (also known as Lyso-PAF C18:0 or 1-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine) in biological matrices. As the ether-linked precursor and metabolite of Platelet-Activating Factor (PAF), this lipid subclass requires specific chromatographic considerations to distinguish it from isobaric ester-linked lysophosphatidylcholines (e.g., LysoPC 17:0). We present a method utilizing protein precipitation, Reverse-Phase Liquid Chromatography (RPLC), and Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) to achieve femtomole-level sensitivity.

Molecular Profile & Analytical Challenges

This compound acts as a critical node in the "Remodeling Pathway" of PAF biosynthesis. Unlike standard LysoPCs, it possesses an ether (alkyl) linkage at the sn-1 position, conferring resistance to phospholipase A1 (PLA1) hydrolysis and altering its retention behavior on C18 stationary phases.

| Property | Specification |

| Common Name | Lyso-PAF C18:0 |

| IUPAC Name | 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine |

| CAS Number | 74430-89-0 |

| Molecular Formula | C₂₆H₅₆NO₆P |

| Monoisotopic Mass | 509.3845 Da |

| Precursor Ion [M+H]⁺ | m/z 510.4 |

| Critical Isobar | LysoPC 17:0 (Ester-linked, MW 509.35). Mass diff: ~0.03 Da. Requires chromatographic separation on unit-resolution instruments. |

Experimental Protocol

Materials & Reagents

-

Analyte Standard: this compound (>99% purity).

-

Internal Standard (IS): 1-O-octadecyl-d4-sn-glycero-3-phosphocholine (Lyso-PAF C18:0-d4).

-

Note: Do not use LysoPC 17:0 as an internal standard due to isobaric interference (m/z 510.4) on Triple Quadrupole systems.

-

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Water, Ammonium Formate, Formic Acid.

Sample Preparation: Modified Protein Precipitation

Rationale: Ether lipids are sufficiently polar to remain soluble in high-organic supernatants, making Liquid-Liquid Extraction (LLE) unnecessary and prone to losses at the interface. A single-phase protein precipitation maximizes recovery.

Step-by-Step Workflow:

-

Thaw plasma/serum samples on ice.

-

Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.

-

Spike 10 µL of Internal Standard working solution (e.g., 500 ng/mL Lyso-PAF C18:0-d4 in MeOH).

-

Precipitate by adding 400 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.

-

Vortex vigorously for 30 seconds to ensure complete protein denaturation.

-

Incubate at -20°C for 20 minutes to aid lipid solubility and protein aggregation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer 350 µL of the supernatant to a clean LC vial with a glass insert.

-

Store at 4°C (autosampler) for immediate analysis or -80°C for long-term storage.

LC-MS/MS Methodology

Chromatographic Conditions

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

-

Why BEH C18? Provides superior peak shape for zwitterionic lipids compared to standard silica C18 at elevated pH/ionic strength.

-

-

Column Temp: 55°C (Improves peak sharpness and lowers backpressure).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

Mobile Phases:

-

A: 60:40 Water/Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

B: 90:10 Isopropanol/Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 15 | Initial Conditions |

| 2.00 | 50 | Elution of polar lysolipids |

| 8.00 | 95 | Elution of intact phospholipids |

| 10.00 | 95 | Column Wash |

| 10.10 | 15 | Re-equilibration |

| 12.00 | 15 | End of Run |

Critical Separation: Under these conditions, Lyso-PAF C18:0 (Ether) typically elutes earlier than LysoPC 18:0 (Ester) due to the lack of the carbonyl oxygen, which slightly reduces polarity interaction with the stationary phase relative to the ester, but the solvophobic effect of the alkyl chain dominates. Validation: Ensure baseline resolution between Lyso-PAF C18:0 and any LysoPC 17:0 (if present).

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

-

Source Temp: 350°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (eV) | Role |

|---|---|---|---|---|---|

| Lyso-PAF C18:0 | 510.4 | 184.1 | 50 | 28 | Quantifier |

| Lyso-PAF C18:0 | 510.4 | 104.1 | 50 | 45 | Qualifier |

| IS (d4-Lyso-PAF) | 514.4 | 184.1 | 50 | 28 | Internal Std |

Note: The product ion m/z 184.1 corresponds to the phosphocholine headgroup.[5] While not unique to this molecule, specificity is achieved via the unique precursor mass (510.4) and chromatographic retention time.

Visual Workflows (Graphviz)

Figure 1: Analytical Workflow

Caption: Step-by-step protocol from plasma extraction to LC-MS/MS data acquisition.

Figure 2: Fragmentation Pathway (ESI+)

Caption: Collision-Induced Dissociation (CID) of the [M+H]+ precursor yields the diagnostic Phosphocholine ion.

Method Validation & Troubleshooting

Linearity & Range

-

Dynamic Range: 0.5 ng/mL to 1000 ng/mL.

-

Curve Fit: Linear (1/x² weighting) is recommended to account for heteroscedasticity at the lower end.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Background (m/z 184) | Source Contamination | Clean the ESI cone/shield. Phospholipids are sticky and accumulate in the source. |

| Peak Tailing | Column Overload or pH | Ensure mobile phase contains Ammonium Formate (10mM). Check column age. |

| Isobaric Interference | LysoPC 17:0 co-elution | Flatten the gradient slope between 2-6 minutes to separate the ether (C18) from the ester (C17). |

| Low Sensitivity | Ion Suppression | Perform a post-column infusion to map matrix suppression zones. Dilute sample 1:2 with mobile phase A if needed. |

References

-

Lipid Maps Structure Database. this compound (LMSD: LMGP010602). Available at: [Link]

-

Liebisch, G., et al. (2013). "High throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry." Clinical Chemistry. Available at: [Link]

-

PubChem Compound Summary. this compound (CID 2733532). Available at: [Link]

-

Hermansson, M., et al. (2011). "Automated quantitative analysis of complex lipidomes by liquid chromatography/mass spectrometry." Analytical Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization